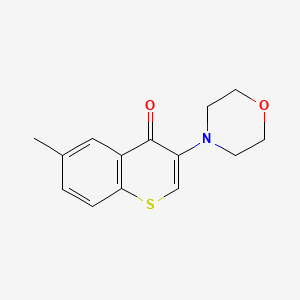

6-methyl-3-morpholino-4H-thiochromen-4-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-3-morpholin-4-ylthiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-10-2-3-13-11(8-10)14(16)12(9-18-13)15-4-6-17-7-5-15/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTDHVYGKDUARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 3 Morpholino 4h Thiochromen 4 One and Analogues

Established Synthetic Pathways to the 4H-Thiochromen-4-one Nucleus

The formation of the 4H-thiochromen-4-one core is a critical step in the synthesis of the target compound. Several classical methods have been developed for this purpose, each with its own advantages and limitations.

Intramolecular Cyclization Reactions (e.g., Wittig cyclization)

Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic compounds like 4H-thiochromen-4-one. One notable example is the intramolecular Wittig cyclization. This approach typically involves the preparation of a precursor molecule containing both a phosphonium (B103445) ylide and a thioester functionality. The ylide then reacts intramolecularly with the thioester to form the six-membered heterocyclic ring of the thiochromone (B8434766). This method offers a high degree of control over the formation of the desired ring system. nih.gov

Condensation Reactions of Thiophenols with Beta-Keto Esters

A widely used and versatile method for the synthesis of 4H-thiochromen-4-ones is the acid-catalyzed condensation of thiophenols with β-keto esters. In the context of synthesizing 6-methyl-3-morpholino-4H-thiochromen-4-one, this would involve the reaction of 4-methylthiophenol with a suitable β-keto ester. The use of 4-methylthiophenol ensures the presence of the methyl group at the desired 6-position in the final product. The reaction is typically carried out in the presence of a dehydrating agent and a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which facilitates the cyclization and formation of the thiochromenone ring. nih.gov The choice of the β-keto ester is crucial for introducing substituents at the 2 and 3-positions of the thiochromone ring.

Strategies Involving Vinyl Aromatic Ketones

Another synthetic approach involves the use of vinyl aromatic ketones as precursors. These strategies typically rely on the reaction of a substituted thiophenol with a suitably functionalized vinyl ketone. The reaction often proceeds through a Michael addition of the thiophenol to the α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the 4H-thiochromen-4-one scaffold. nih.gov

Michael Addition Approaches

The Michael addition reaction is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of 4H-thiochromen-4-ones. In this context, a thiophenol derivative can act as a Michael donor, adding to an appropriate Michael acceptor, such as an α,β-acetylenic ketone or ester. The resulting adduct can then undergo intramolecular cyclization to form the thiochromenone ring. nih.gov This method provides a flexible route to a variety of substituted thiochromones, depending on the choice of the starting thiophenol and the Michael acceptor.

Advanced Cross-Coupling Strategies for Thiochromone Derivatives

In addition to the classical methods, modern cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of thiochromone derivatives, offering greater efficiency and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., using arylboronic acids and sulfinyl-thiochromones)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they have been successfully applied to the synthesis of thiochromone derivatives. A notable example is the Suzuki-Miyaura cross-coupling reaction. In this approach, a suitably functionalized thiochromone, such as a 2-sulfinyl-thiochromone, can be coupled with an arylboronic acid in the presence of a palladium catalyst and a suitable ligand. nih.gov This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 2-position of the thiochromone ring. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of diverse thiochromone libraries for further investigation. nih.gov

To synthesize the target molecule, this compound, a plausible multi-step synthetic route can be envisioned based on the methodologies described above. A potential pathway would involve the initial synthesis of 6-methyl-4H-thiochromen-4-one via the condensation of 4-methylthiophenol with a suitable β-keto ester. Subsequently, the 3-position of the thiochromenone ring would need to be functionalized to allow for the introduction of the morpholino group. This could be achieved through halogenation of the 3-position to yield a 3-halo-6-methyl-4H-thiochromen-4-one intermediate. Finally, a nucleophilic substitution reaction of the 3-halo intermediate with morpholine (B109124) would afford the desired this compound.

Below is a table summarizing the yields of various 2-aryl-4H-thiochromen-4-one derivatives synthesized via a palladium-catalyzed cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids, as reported in the literature. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-4H-thiochromen-4-one | 78 |

| 2 | 4-Tolylboronic acid | 2-(p-Tolyl)-4H-thiochromen-4-one | 82 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 75 |

| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | 72 |

| 5 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-4H-thiochromen-4-one | 76 |

| 6 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-4H-thiochromen-4-one | 65 |

Application of Ligands and Lewis Acids in Catalytic Systems

Modern organic synthesis frequently employs catalytic systems to enhance reaction rates, yields, and selectivity. In the synthesis of thiochromenone analogues, particularly 2-aryl-4H-thiochromen-4-ones, a cross-coupling strategy utilizing a combination of a Lewis acid and a palladium(II) catalyst has proven effective. nih.govacs.org This methodology facilitates the construction of the thioflavone scaffold from 2-sulfinyl-thiochromones and arylboronic acids. nih.gov

The selection of the ligand and Lewis acid is critical for the success of these reactions. For instance, XPhos has been identified as an optimal ligand in combination with Pd(OAc)2 as the palladium source. acs.org The addition of a Lewis acid, such as zinc triflate (Zn(OTf)2), can significantly improve the reaction yield. acs.org The catalytic cycle is believed to involve the activation of the thiochromone substrate by the Lewis acid, facilitating the palladium-catalyzed cross-coupling with the arylboronic acid. This approach offers a reliable and concise method for producing a wide range of functionally substituted thioflavones. nih.gov

Table 1: Effect of Lewis Acids on a Model Cross-Coupling Reaction

| Entry | Lewis Acid | Yield (%) |

|---|---|---|

| 1 | SbCl₃ | 42 |

| 2 | TMSOTf | 55 |

| 3 | Cu(OTf)₂ | 68 |

| 4 | Zn(OTf)₂ | 75 |

Data derived from a model reaction of 2-(methylsulfinyl)-4H-thiochromen-4-one with phenylboronic acid in the presence of Pd(OAc)₂ and XPhos. acs.org

Multi-Component Reactions for the Construction of Thiochromene Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial parts of all starting materials. mdpi.com This approach is advantageous due to its atom economy, time and cost savings, increased efficiency, and reduced waste generation. preprints.org MCRs are particularly valuable in medicinal chemistry and diversity-oriented synthesis for rapidly generating libraries of complex molecules. rsc.org

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to construct related heterocyclic systems like thiophenes and dihydropyridines. nih.gov For example, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes. Conceptually, an MCR approach to thiochromenones could involve the reaction of a substituted thiophenol, a three-carbon building block, and an amine in a one-pot process, offering a convergent and efficient route to the desired scaffold.

Strategies for Regioselective Functionalization and Moiety Introduction

The synthesis of a specifically substituted molecule like this compound requires precise control over the introduction of functional groups at desired positions on the thiochromenone core. This is achieved through various regioselective functionalization strategies.

The introduction of a methyl group at the 6-position of the thiochromenone ring is typically accomplished by starting with a precursor that already contains this substituent. A common strategy involves the use of a correspondingly substituted thiophenol, such as 4-methylthiophenol. This starting material can undergo reaction with an appropriate three-carbon acid or ester, followed by cyclization to form the 6-methylthiochromanone intermediate. nih.gov For example, one-pot syntheses of thiochromones have been reported starting from 3-(arylthiol)propanoic acids, where aryl groups bearing methyl substituents react well to afford the corresponding methyl-substituted thiochromones in good yields. preprints.org

The morpholino group at the 3-position is generally introduced onto a pre-formed thiochromenone ring. A common method involves the reaction of a 3-halothiochromenone, such as 3-bromo-6-methyl-4H-thiochromen-4-one, with morpholine. This reaction proceeds via a nucleophilic aromatic substitution or a Michael addition-elimination mechanism, where the morpholine acts as the nucleophile, displacing the halide to form the desired 3-morpholino derivative. The reactivity of the 3-position is enhanced by the electron-withdrawing effect of the carbonyl group at position 4.

A classic and effective method for creating the α,β-unsaturated system characteristic of thiochromenones involves the bromination of a saturated thiochroman-4-one (B147511) precursor, followed by a dehydrohalogenation (elimination) reaction. preprints.orgpreprints.org This two-step process begins with the regioselective bromination at the 3-position of the thiochroman-4-one ring. The resulting 3-bromothiochroman-4-one is then treated with a base to induce the elimination of hydrogen bromide (HBr). lumenlearning.commasterorganicchemistry.com This elimination step forms the double bond between carbons 2 and 3, yielding the target 4H-thiochromen-4-one. preprints.org This strategy is a foundational method for accessing the 2,3-unsubstituted thiochromone core, onto which further functionalization can be performed. preprints.org

Green Chemistry and Sustainable Synthetic Approaches for Thiochromone Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiochromone synthesis, this translates to developing more sustainable and environmentally benign methodologies.

One such approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. For instance, palladium-catalyzed direct C-H arylation reactions for thiophene derivatives, which are structurally related to the thiochromenone core, have been successfully performed in water. unito.it This strategy offers high atom economy as it avoids the pre-functionalization of starting materials. unito.it Other green approaches include one-pot syntheses, which reduce the need for intermediate purification steps, thereby saving solvents and energy, and the use of catalytic rather than stoichiometric reagents. preprints.org The development of such methods for the synthesis of thiochromone derivatives is crucial for improving the environmental footprint of their production.

Biological Activities and Preclinical Investigation of 6 Methyl 3 Morpholino 4h Thiochromen 4 One and Analogues

In Vitro Antiproliferative and Anticancer Efficacy

Analogues of the 4H-thiochromen-4-one scaffold have been investigated for their potential as anticancer agents, with studies highlighting their ability to inhibit cancer cell growth and interact with biological targets relevant to cancer progression. nih.gov

While direct antiproliferative data on 6-methyl-3-morpholino-4H-thiochromen-4-one is limited, related structures have been evaluated. For instance, research into the bioisosteric replacement of a carbonyl group with a sulfone group in related quinone structures led to the development of 4H-thiochromen-4-one 1,1-dioxide derivatives. documentsdelivered.comnih.gov These compounds were assessed for their activity against parasites responsible for major tropical diseases, demonstrating a potent biological effect with EC50 values below 10 μM. documentsdelivered.comnih.gov The mechanisms, which involve inducing oxidative stress, are often explored in anticancer research, suggesting a potential avenue for the thiochromen-4-one core in oncology. documentsdelivered.comnih.gov

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 4H-Thiochromen-4-one 1,1-dioxide derivatives | Parasites causing malaria, leishmaniasis, and trypanosomiasis | EC50 < 10 μM | documentsdelivered.comnih.gov |

| Substituted 2H-thiochroman derivatives | Leishmania donovani | EC50 = 3.96 μM (for select compounds) | nih.gov |

The 4H-thiochromen-4-one 1,1-dioxide core has been identified as a unique allosteric modulator. documentsdelivered.comnih.gov Studies on its interaction with trypanothione (B104310) reductase, an enzyme crucial for parasite survival by managing oxidative stress, revealed that these compounds can bind to and disrupt the enzyme's function. documentsdelivered.comnih.gov This interaction leads to a significant increase in reactive oxygen species (ROS) and mitochondrial disruption, ultimately causing parasite cell death. documentsdelivered.comnih.gov This mechanism of action, targeting a key reductase and inducing oxidative imbalance, is a recognized strategy in the development of anticancer agents. documentsdelivered.comnih.gov

Antimicrobial Potential

Thiochromen-4-one and its reduced form, thiochroman-4-one (B147511), have served as foundational structures for the synthesis of novel antimicrobial agents. nih.gov Derivatives have shown significant efficacy against a range of bacterial and fungal pathogens. nih.govtandfonline.com

Analogues derived from the thiochromanone scaffold have demonstrated promising antibacterial properties. nih.gov In comparative studies, certain thiochromanone-based compounds exhibited superior biological activity compared to standard antibiotics like amoxicillin. nih.gov A series of thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether groups were synthesized and evaluated for antibacterial effects. nih.gov One of the most potent compounds from this series displayed significant activity against the plant pathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Further research on novel thiochroman-4-one derivatives with oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties also identified compounds with potent activity against Xoo and Xac, in some cases exceeding that of commercial bactericides like Bismerthiazol. tandfonline.com

| Compound Analogue | Bacterial Strain | Observed Activity (EC50) | Reference |

|---|---|---|---|

| Thiochroman-4-one with carboxamide and 1,3,4-thiadiazole thioether | Xanthomonas oryzae pv. oryzae (Xoo) | 24 μg/mL | nih.gov |

| Thiochroman-4-one with carboxamide and 1,3,4-thiadiazole thioether | Xanthomonas axonopodis pv. citri (Xac) | 30 μg/mL | nih.gov |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae (Xoo) | 17 μg/mL | tandfonline.com |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri (Xac) | 28 μg/mL | tandfonline.com |

The thiochroman-4-one core is a validated scaffold for developing inhibitors of N-myristoyltransferase (NMT), an enzyme essential for fungal viability. nih.gov Derivatives have been tested against a panel of pathogenic fungi, including Candida albicans and Cryptococcus neoformans. nih.gov Certain analogues demonstrated highly potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against C. albicans. nih.gov Additionally, a derivative, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, showed a 79% inhibition rate against the phytopathogenic fungus Botrytis cinerea, outperforming the commercial antifungal Carbendazim. tandfonline.com

| Compound Analogue | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Thiochroman-4-one NMT inhibitor | Candida albicans | MIC as low as 0.5 μg/mL | nih.gov |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | 79% inhibition rate | tandfonline.com |

Antiviral Properties

| Compound Analogue | Virus | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 2-aryl-4H-chromen-4-one derivatives | Chikungunya virus (ChikV) | 0.44 μM (for most active compound) | researchgate.net |

| Isoginkgetin | SARS-CoV-2 | 22.81 μM | nih.govnih.gov |

Activity Against DNA Viruses (e.g., Herpesviruses)

The investigation into the antiviral properties of thiochromen-4-one scaffolds and their analogues has included screening against various DNA viruses. While direct studies on this compound are not extensively documented in publicly available literature, research on related flavonoid and thionucleoside structures provides insight into potential antiviral mechanisms.

Certain flavonoids, which share the core benzopyranone structure with chromones, have demonstrated activity against herpes simplex viruses (HSV). For instance, baicalein, a flavonoid, has been shown to increase the survival rate in mice infected with a lethal dose of HSV-1. The mechanism of action for many of these compounds involves interference with viral entry or replication processes.

Additionally, modified nucleosides incorporating a thio-sugar moiety, such as 4'-thio-2'-deoxyuridines, have exhibited significant anti-herpes simplex virus (HSV) activity. tandfonline.commdpi.com These compounds are preferentially phosphorylated by viral thymidine (B127349) kinase in HSV-infected cells and are subsequently incorporated into the viral DNA, where they inhibit viral DNA synthesis. tandfonline.commdpi.com This suggests that the inclusion of a sulfur atom in heterocyclic compounds can be a viable strategy for developing antiviral agents against DNA viruses. However, specific data on the anti-herpesvirus activity of this compound remains to be elucidated.

Activity Against RNA Viruses (e.g., HIV)

The thiochromen-4-one scaffold and its oxygen-containing analogue, chromen-4-one, have been subjects of interest in the development of inhibitors for RNA viruses, particularly the Human Immunodeficiency Virus (HIV). The structural class of thioflavones, which are 2-aryl-4H-thiochromen-4-ones, is noted for possessing anti-HIV activities, among other pharmacological properties. nih.gov

Analogous compounds, such as neoflavonoids and 4-phenylcoumarins (chromen-2-ones), have been evaluated for their ability to inhibit HIV-1 replication. researchgate.netresearchgate.net Studies on 4-phenylchromen-2-one derivatives have shown that these compounds can act as HIV transcriptional inhibitors. researchgate.net Some of these compounds have been identified as dual-target inhibitors, interfering with both the Tat protein and the NF-κB pathways, which are critical for viral replication. researchgate.net Furthermore, certain 4-hydroxycoumarin (B602359) derivatives have been investigated as potential nonpeptidic inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.

While these findings establish the general potential of the broader chromone (B188151) and thiochromenone chemical space in anti-HIV research, specific experimental data detailing the activity of this compound against HIV or other RNA viruses is not prominently available in the reviewed literature.

Enzyme Inhibition Profiles

Sirtuin (SIRT) Inhibition (e.g., SIRT2)

Analogues of this compound, specifically those based on the chroman-4-one and chromone scaffolds, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2). tandfonline.comnih.govnih.gov SIRT2 is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is considered a therapeutic strategy for neurodegenerative disorders and cancer. nih.gov

Structure-activity relationship (SAR) studies on these analogues have revealed key structural features for potent SIRT2 inhibition. Favorable characteristics include an alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring. tandfonline.comnih.gov The presence of a methyl group at the 6-position, as in the subject compound, aligns with these findings. Many of these compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov

| Compound | SIRT2 IC₅₀ (µM) | Reference |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | tandfonline.comnih.gov |

| (S)-8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 | mdpi.com |

| 8-bromo-6-chloro-2-pentylchroman-4-one (racemate) | 4.3 | mdpi.com |

| Acetamide substituted phenethyl-chromone (Compound 23) | 29 | mdpi.com |

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The 2-morpholino-4H-chromen-4-one scaffold is a well-established pharmacophore for the inhibition of phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes crucial to cell signaling pathways that regulate growth, proliferation, and survival. jcsp.org.pkrsc.org The morpholine (B109124) ring, in particular, is recognized as an important structural feature for binding to the ATP-binding site of PI3K isoforms. jcsp.org.pk

Several potent inhibitors based on this scaffold have been developed. These compounds often exhibit selectivity for different class I PI3K isoforms (α, β, δ, γ). For example, a series of 8-(1-phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-ones were developed as potent and selective PI3Kβ/δ inhibitors. nih.gov Another compound, AZD8186, which features the 2-morpholino-4H-chromen-4-one core, is a potent and selective inhibitor of PI3Kβ and PI3Kδ. The substitution pattern on the chromenone ring significantly influences both potency and isoform selectivity. Although the subject compound has a morpholino group at the 3-position and a thiochromenone core, the established activity of these analogues suggests potential for PI3K inhibition.

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| Compound 10 (8-(1-phenylpyrrolidin-2-yl)-6-carboxamide derivative) | PI3Kβ (cell) | 0.0011 µM | nih.gov |

| Compound 10 (8-(1-phenylpyrrolidin-2-yl)-6-carboxamide derivative) | PI3Kδ (cell) | 0.014 µM | nih.gov |

| AZD8186 | PI3Kβ | 4 nM | nih.gov |

| AZD8186 | PI3Kδ | 12 nM | nih.gov |

| 8-morpholino-chromen-oxazine-2,10-dione (17a) | PI3Kδ | 5.08 µM | rsc.org |

DNA-dependent Protein Kinase (DNA-PK) Inhibition

The 2-morpholino-4H-chromen-4-one structure is a highly potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK). researchgate.net DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiotherapy and chemotherapy.

Structure-activity relationship studies have consistently shown that the 2-morpholino substituent is essential for high-potency DNA-PK inhibition. The compound NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one) is a prominent example, exhibiting an IC₅₀ value in the low nanomolar range and high selectivity for DNA-PK over other related kinases like PI3K. researchgate.net Modifications at the 6-, 7-, and 8-positions of the chromenone ring have been explored to optimize activity and physicochemical properties, with substitution at the 6- and 7-positions generally being disfavored. The structural similarity of this compound to this class of potent inhibitors suggests it may also interact with DNA-PK, although the shift of the morpholino group to the 3-position would likely have a significant impact on its binding and inhibitory activity.

| Compound | DNA-PK IC₅₀ (nM) | Reference |

|---|---|---|

| NU7441 (8-dibenzothiophenyl-2-N-morpholino-chromen-4-one) | 13 - 14 | |

| NU7427 (2-N-morpholino-8-dibenzofuranyl-chromen-4-one) | 40 | |

| DA-143 | 2.5 | |

| N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide | 8 |

Cholinesterase Inhibition (AChE and BuChE)

The chromone scaffold is a recognized structural motif in the design of cholinesterase inhibitors, which are clinically used for the management of Alzheimer's disease. nih.govrsc.org These inhibitors act by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain through the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE).

Various chromone derivatives have been synthesized and evaluated, with some demonstrating potent inhibitory activity in the sub-micromolar range. For example, certain chromone-2-carboxamidoalkylamines and amino-7,8-dihydro-4H-chromenone derivatives have shown significant inhibition of both AChE and BuChE. researchgate.netnih.gov In some series, compounds have been identified that show dual inhibition of both enzymes, while others exhibit selectivity for one over the other. rsc.org The presence of an amine functionality, such as the morpholino group in the subject compound, is a common feature in many cholinesterase inhibitors, as it can interact with the active site of the enzymes. mdpi.com For instance, one study found that a dual inhibitor (compound 3h) had an IC₅₀ of 0.15 µM for AChE and 0.09 µM for BuChE. rsc.org Another potent analogue (compound 4k) showed strong inhibition of BuChE with an IC₅₀ of 0.65 µM. nih.gov

| Compound Series/Name | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2l (Chromenone derivative) | AChE | 0.08 | rsc.org |

| Compound 3q (Chromenone derivative) | BuChE | 0.04 | rsc.org |

| Compound 3h (Chromenone derivative) | AChE | 0.15 | rsc.org |

| Compound 3h (Chromenone derivative) | BuChE | 0.09 | rsc.org |

| Compound 4k (Amino-7,8-dihydro-4H-chromenone derivative) | BuChE | 0.65 | nih.gov |

| Compound 5c (Chromone-donepezil hybrid) | AChE | 0.37 | |

| Compound 5c (Chromone-donepezil hybrid) | BuChE | 5.24 |

Anti-inflammatory Effects

The thiochromen-4-one scaffold and its oxygen analogues, chromones, are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory effects. capes.gov.brresearchgate.net Research into various derivatives of these core structures has provided insights into their mechanisms of action against inflammation.

Inflammation is a complex biological response to harmful stimuli, and key mediators include nitric oxide (NO) and prostaglandins. researchgate.netnih.gov The enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are often targets for anti-inflammatory drugs. rsc.org

Studies on chromone derivatives have demonstrated significant anti-inflammatory potential. For instance, a series of amide-containing chromones were evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Several compounds exhibited potent inhibitory activity, with one particular compound (5-9) showing an EC50 value of 5.33 ± 0.57 μM, which was superior to the reference drug ibuprofen. nih.gov Structure-activity relationship (SAR) studies from this research indicated that the anti-inflammatory activity could be enhanced by placing electron-withdrawing groups at specific positions (5 and 8) or electron-donating groups at others (6 and 7) on the chromone nucleus. nih.gov

Similarly, certain 4H-chromene derivatives have been shown to powerfully inhibit the production of tumor necrosis factor-α-induced nitric oxide in chondrocytes. researchgate.net Furthermore, the morpholino group, a key feature of this compound, has been incorporated into other heterocyclic systems to explore its anti-inflammatory properties. A study on morpholinopyrimidine derivatives found that some compounds could inhibit NO production in LPS-stimulated macrophage cells at non-cytotoxic concentrations and significantly reduce the expression of iNOS and COX-2. rsc.org

These findings suggest that the combination of a thiochromen-4-one core with a morpholino substituent, as seen in this compound, represents a promising strategy for designing novel anti-inflammatory agents. The anti-inflammatory potential of such compounds is likely derived from the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators like NO.

Table 1: Anti-inflammatory Activity of Selected Chromone and Morpholino Analogues

| Compound Class | Specific Analogue | Assay | Endpoint | Result | Reference |

| Chromone Derivative | Compound 5-9 (amide derivative) | NO Inhibition in LPS-stimulated RAW264.7 cells | EC50 | 5.33 ± 0.57 µM | nih.gov |

| Morpholinopyrimidine Derivative | V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) | NO Inhibition in LPS-stimulated RAW264.7 cells | Inhibition of NO production | Active at non-cytotoxic concentrations | rsc.org |

| Morpholinopyrimidine Derivative | V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) | NO Inhibition in LPS-stimulated RAW264.7 cells | Inhibition of NO production | Active at non-cytotoxic concentrations | rsc.org |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Compounds with antioxidant properties can mitigate oxidative damage by scavenging free radicals or chelating metal ions. The thiochromene and chromene scaffolds are of significant interest for their antioxidant potential. researchgate.netnih.gov

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical. The presence of hydroxyl (-OH) groups, in particular, can significantly enhance this activity. nih.gov For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, demonstrates strong antioxidant properties, with research indicating that the enol structure is a key factor in its activity. nih.gov

Studies on 4-hydroxycoumarin (a derivative of 2H-chromen-2-one) have explored the antioxidant potential of this class of compounds. A series of derivatives were evaluated using various in vitro assays, including DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging, hydroxyl radical scavenging, and metal chelating activity. nih.gov The results showed that these compounds were particularly effective as radical scavengers. nih.gov

Furthermore, the introduction of sulfur-containing moieties, such as in thioethers, is a known strategy for developing potent antioxidants. mdpi.com Catechol thioethers, for instance, have been shown to exhibit a range from mild to moderate antioxidant effects and can protect DNA and lipids from radical species. mdpi.com Thioflavonoids, the sulfur analogues of flavonoids, have also been reported to possess antioxidant properties.

Given these precedents, it is plausible that this compound and its analogues could exhibit antioxidant activity. The thiochromen-4-one core, being a sulfur-containing heterocycle, may contribute to this effect through various mechanisms, including radical scavenging.

Table 2: Antioxidant Activity of Selected Analogues

| Compound Class | Specific Analogue | Assay | Endpoint | Result | Reference |

| 4-Hydroxycoumarin Derivative | Compound 2b | DPPH Radical Scavenging | IC50 | Not specified, but noted as highly active | nih.gov |

| 4-Hydroxycoumarin Derivative | Compound 6b | DPPH Radical Scavenging | IC50 | Not specified, but noted as highly active | nih.gov |

| 4-Hydroxycoumarin Derivative | Compound 2c | DPPH Radical Scavenging | IC50 | Not specified, but noted as highly active | nih.gov |

| 4-Hydroxycoumarin Derivative | Compound 4c | DPPH Radical Scavenging | IC50 | Not specified, but noted as highly active | nih.gov |

| Pyran-4-one Derivative | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH Radical Scavenging | % Scavenging | 82.1% (in ethyl acetate) | nih.gov |

Structure Activity Relationship Sar Studies of 6 Methyl 3 Morpholino 4h Thiochromen 4 One Analogues

Impact of Substituents on the 4H-Thiochromen-4-one Core

The substitution pattern on the core structure of 4H-thiochromen-4-one significantly influences its biological activity. The nature, position, and electronic properties of these substituents can dictate the molecule's interaction with biological targets.

Positional and Electronic Effects of Alkyl Groups (e.g., 6-methyl)

The placement and electronic nature of alkyl groups on the thiochromen-4-one ring system are critical determinants of biological activity. SAR analyses have shown that electron-withdrawing groups, when placed at the 6th position of the thiochroman-4-one (B147511) ring, can enhance antifungal activity. nih.govrsc.org

Research into 2-aryl-4H-thiochromen-4-one derivatives has indicated that the electronic effect and the position of substituents on the phenyl group of the thiochromone (B8434766) core have a relatively minor impact on reactivity in certain cross-coupling reactions. nih.gov This suggests that a variety of substituted analogues can be synthesized for biological evaluation. nih.gov Both electron-donating and electron-withdrawing substituents on the thiochromone phenyl group have been successfully incorporated, allowing for the creation of diverse chemical libraries for pharmaceutical research. nih.govresearchgate.net

| Compound | Substituent on Thiochromone Phenyl Group | Effect | Yield (%) |

|---|---|---|---|

| 3m | Electron-donating | Moderate to Good Yield | 41-66 |

| 3n | Electron-donating | Moderate to Good Yield | 41-66 |

| 3o | Electron-donating | Moderate to Good Yield | 41-66 |

| 3p | Electron-withdrawing | Moderate to Good Yield | 41-66 |

| 3q | Electron-withdrawing | Moderate to Good Yield | 41-66 |

| 3u | Electron-withdrawing | Moderate to Good Yield | 41-66 |

Influence of Halogen and Heteroaryl Substitutions on Activity

The introduction of halogen atoms and various heteroaryl groups to the thiochromen-4-one scaffold can significantly modulate biological activity. For instance, the substitution of a halogen, such as chlorine, on an associated indole ring has been shown to improve the antifungal efficacy of thiochroman-4-one derivatives. nih.govrsc.org

Furthermore, the synthesis of 2-heteroaryl thioflavone analogues has been accomplished, taking advantage of the availability of heteroarylboronic acids. nih.gov This opens avenues for exploring a wide range of heteroaryl substitutions to optimize the pharmacological profile of these compounds. nih.govresearchgate.net The tolerance of the synthetic reactions to halogen groups is also beneficial, as it allows for their incorporation for potential activity enhancement or for subsequent chemical modifications. nih.gov

The Critical Role of the 3-Morpholino Moiety in Biological Activity

The morpholine (B109124) ring, a common feature in many bioactive compounds, plays a multifaceted role in the biological activity of 6-methyl-3-morpholino-4H-thiochromen-4-one and its analogues. Its presence can influence potency, pharmacokinetic properties, and target engagement. researchgate.net

Conformational Aspects and Lipophilicity of the Morpholine Ring

The morpholine ring possesses a flexible chair-like conformation and a unique balance of lipophilic and hydrophilic properties. researchgate.netresearchgate.net This heterocycle can participate in various lipophilic-hydrophilic interactions and can enhance the blood solubility and brain permeability of a molecule. researchgate.net The morpholine moiety contributes to optimal basicity and lipophilicity, which can improve the pharmacokinetic profile of a drug. researchgate.net

The conformational flexibility of the morpholine ring allows it to act as a scaffold, directing other parts of the molecule into the correct orientation for binding to a biological target. researchgate.net The preference for different conformations, such as Chair-Eq and Chair-Ax, can impact its reactivity and interaction with target proteins. researchgate.net Lipophilicity is a critical factor in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov While the morpholine ring itself provides a favorable lipophilic-hydrophilic balance, modifications such as creating one-carbon bridges across the ring can counterintuitively reduce lipophilicity, offering a strategy to fine-tune a compound's properties. acs.org

| Property | Description | Significance in Drug Design |

|---|---|---|

| Conformation | Flexible chair-like conformation (Chair-Eq and Chair-Ax). researchgate.net | Acts as a scaffold to orient other functional groups for optimal target binding. researchgate.net |

| Lipophilicity | Provides a balanced lipophilic-hydrophilic profile. researchgate.net | Improves solubility, bioavailability, and metabolic stability. researchgate.net |

| Basicity | Weakly basic nitrogen atom (pKa ≈ 8.7). researchgate.net | Contributes to favorable pharmacokinetic properties. researchgate.net |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. researchgate.net | Enhances molecular interactions with target proteins. researchgate.net |

Exploration of N-Substitutions within the Morpholine Moiety

While direct N-substitutions on the morpholine ring of the target compound are not extensively detailed in the provided context, the broader field of medicinal chemistry often explores such modifications to modulate activity. For example, in a series of benzimidazolium salts, a morpholine moiety was attached to the core structure, and subsequent N-alkylation and quaternization with various substituted acetamides led to compounds with potent α-glucosidase inhibitory activity. mdpi.com This highlights that substitutions on the nitrogen-containing ring system can significantly influence the biological profile. The introduction of alkyl or aryl groups at the nitrogen atom can alter steric and electronic properties, potentially leading to improved target affinity and selectivity.

Importance of the 4-Oxo Functionality for Target Binding

The 4-oxo (carbonyl) group of the 4H-thiochromen-4-one core is a critical feature for the biological activity of this class of compounds. This functional group is often involved in key interactions with biological targets, such as forming hydrogen bonds with amino acid residues in the active site of an enzyme.

In studies of related pyrimidinone scaffolds, the 4-oxo group is part of a core structure designed to act as a PIM-1 kinase inhibitor. rsc.orgnih.gov The design rationale often involves creating more hydrogen bonds in the hinge region of the kinase, a common binding motif for inhibitors. nih.gov Similarly, for thiochromen-4-one derivatives, the 4-oxo group is expected to play a crucial role in target binding. Previous studies on related thiochroman-4-one compounds have emphasized the importance of carbonyl substituents for their biological activity. nih.govrsc.org The isosteric replacement of a carbonyl group with a sulfone group in related structures has been shown to produce compounds with high bioactivity and selectivity, further underscoring the importance of the functionality at this position. nih.govnih.gov

Comparative SAR Analysis with Chromone (B188151) (Oxygen Analog) Derivatives

The systematic exploration of the structure-activity relationships (SAR) of this compound and its analogues provides valuable insights into the pharmacophoric requirements for their biological activities. A crucial aspect of understanding the role of the sulfur-containing scaffold is the comparative analysis with their direct oxygen isosteres, the chromone derivatives. The replacement of the sulfur atom in the thiochromen-4-one core with an oxygen atom to form the corresponding chromone can significantly impact the compound's physicochemical properties, such as electron distribution, bond angles, and lipophilicity, which in turn can influence biological activity.

While direct comparative studies on the biological activity of this compound and its precise oxygen counterpart, 6-methyl-3-morpholino-4H-chromen-4-one, are not extensively detailed in the available literature, a comparative analysis can be constructed based on the broader understanding of the SAR of these two classes of compounds.

General Physicochemical and Structural Differences

Furthermore, the thioether linkage in the thiochromen-4-one ring is more susceptible to oxidation, forming sulfoxides and sulfones, which can modulate the biological activity. nih.gov In contrast, the ether linkage in the chromone ring is generally more stable to metabolic oxidation.

Impact on Biological Activity: Inferences from Analogous Series

General SAR trends from broader studies on thiochromen-4-ones and chromones allow for inferences to be made regarding the comparative activity of the specific 6-methyl-3-morpholino substituted analogues.

Studies on various thiochromen-4-one derivatives have highlighted the importance of the sulfur atom for certain biological activities. For instance, in some series of compounds, the thiochromen-4-one scaffold has been associated with potent anticancer and antimicrobial activities. nih.gov The replacement of the thiochromenone with a benzopyranone (chromone) has been shown to lower efficacy in some cases, suggesting a favorable role for the sulfur atom. rsc.org

Conversely, numerous chromone derivatives have been developed as potent inhibitors of various enzymes and as effective therapeutic agents. nih.govnih.gov The morpholine moiety, in particular, has been incorporated into chromone scaffolds to enhance anticancer activity. nih.gov The specific contribution of the 6-methyl group in either scaffold is generally to increase lipophilicity, which can influence cell permeability and target engagement.

A hypothetical comparative analysis based on these general principles is presented in the table below, illustrating potential differences in activity profiles. It is important to note that these are extrapolated trends and not direct experimental results for the named compounds.

| Feature | This compound | 6-methyl-3-morpholino-4H-chromen-4-one | Comparative SAR Insight |

| Heteroatom | Sulfur | Oxygen | Sulfur's larger size and lower electronegativity alter ring geometry and electron density compared to oxygen. nih.govmdpi.com |

| Potential Activity | May exhibit enhanced activity where the sulfur atom's properties are crucial for target interaction. For example, in some contexts, thiochromenones show greater potency than their benzopyranone counterparts. rsc.org | May show superior activity for targets where the specific hydrogen bonding capabilities or the more compact ring structure conferred by the oxygen atom are beneficial. | |

| Metabolic Stability | The thioether is prone to oxidation to sulfoxide and sulfone, potentially leading to altered activity or metabolic inactivation. nih.gov | The ether linkage is generally more metabolically stable. | |

| Lipophilicity | The sulfur atom generally imparts slightly higher lipophilicity compared to oxygen. | The oxygen atom contributes to a slightly more polar character. | |

| Role of 6-Methyl Group | Increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. | Similar to the thiochromone analog, the methyl group enhances lipophilicity. | |

| Role of 3-Morpholino Group | The morpholino group can act as a hydrogen bond acceptor and its conformation will be influenced by the thiochromenone ring. | The morpholino group's interaction with the target may be subtly different due to the altered geometry of the chromone ring. In some chromone series, the morpholino group is critical for anticancer activity. nih.gov |

Mechanism of Action Moa and Molecular Target Identification

Investigation of Cellular and Subcellular Targets

The precise cellular and subcellular targets of 6-methyl-3-morpholino-4H-thiochromen-4-one have not been definitively identified. However, based on its chemical structure, a primary area of investigation would be key regulatory proteins within cellular signaling pathways. The morpholine (B109124) moiety is a common feature in a significant class of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. nih.govresearchgate.net Therefore, it is plausible that the primary targets of this compound are kinases like PI3K and Akt, which are typically located in the cytoplasm and at the plasma membrane.

Molecular Interactions with Identified Enzyme Targets

Given the likely interaction with kinase enzymes, the following molecular interactions can be postulated.

The morpholine ring is a critical pharmacophore in many PI3K inhibitors, where its oxygen atom often acts as a hydrogen bond acceptor, forming a crucial bond in the hinge region of the kinase domain. researchgate.net For this compound, the oxygen of the morpholino group and the carbonyl oxygen at the 4-position of the thiochromenone ring are potential hydrogen bond acceptors that could interact with amino acid residues in an enzyme's active site.

In studies of related 4H-thiochromen-4-one 1,1-dioxide derivatives, interactions within the binding pocket of trypanothione (B104310) reductase were shown to involve key amino acids such as Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113. nih.gov While the enzyme target is different, this suggests the thiochromenone core can orient itself to facilitate specific interactions within a protein binding site.

Allosteric modulation, where a compound binds to a site distinct from the enzyme's active site to modify its activity, is another potential mechanism. nih.gov Research on the 4H-thiochromen-4-one 1,1-dioxide core indicates that it can act as a special allosteric modulator, leading to interhelical disruption of its target enzyme. nih.gov This raises the possibility that this compound may also function as an allosteric modulator, offering a pathway to achieve high selectivity for its target protein. nih.govnih.gov

Modulation of Key Cellular Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in various human cancers, controlling critical processes like cell cycle progression, survival, and metabolism. nih.gov The presence of the morpholine ring in this compound strongly suggests its potential role as an inhibitor of this pathway. researchgate.net Inhibition of PI3K prevents the phosphorylation and subsequent activation of Akt, a central node in this pathway. nih.gov Downstream effects of blocking this pathway include the deactivation of mTOR, which in turn can suppress protein synthesis and cell growth. researchgate.net

Table 1: Key Proteins in the PI3K/Akt/mTOR Pathway

| Protein | Function | Role in Cancer |

|---|---|---|

| PI3K | Phosphorylates PIP2 to PIP3, activating Akt. | Often mutated or overexpressed, leading to pathway hyperactivation. |

| Akt | Serine/threonine kinase that promotes cell survival and growth. | Hyperactivation suppresses apoptosis and promotes proliferation. nih.gov |

| mTOR | Kinase that regulates cell growth, proliferation, and metabolism. | A downstream effector of Akt; its activation is crucial for tumor growth. |

Induction of Apoptosis and Cell Cycle Arrest Pathways

Inhibition of the PI3K/Akt survival pathway is a well-established mechanism for inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govmdpi.com By blocking pro-survival signals from Akt, this compound could trigger the intrinsic apoptotic pathway.

This process is often characterized by:

Cell Cycle Arrest: Many anticancer agents induce arrest at the G2/M or G0/G1 phase of the cell cycle. nih.govnih.gov This halt allows the cell to repair DNA damage, but if the damage is too severe, it leads to apoptosis. This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21. nih.gov

Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Inhibition of survival pathways can lead to the activation of initiator caspases (like caspase-9) and subsequent activation of executioner caspases (like caspase-3). nih.govmdpi.com

PARP Cleavage: A key substrate of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. mdpi.commdpi.com

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. Pathway inhibition can shift this balance in favor of apoptosis. mdpi.com

Table 2: Common Markers of Apoptosis and Cell Cycle Arrest

| Marker | Biological Role |

|---|---|

| p53/p21 | Tumor suppressor and Cdk inhibitor, respectively; levels often increase to induce cell cycle arrest. nih.gov |

| Cyclin B1 | Checkpoint protein for the G2/M phase; downregulation is associated with arrest at this phase. nih.gov |

| Caspase-3/-9 | Proteases that execute the apoptotic program. nih.gov |

| Cleaved PARP | An indicator of caspase-3 activity and a hallmark of apoptosis. mdpi.com |

| Annexin V | Binds to phosphatidylserine, which is externalized on the cell surface during early apoptosis. mdpi.com |

Computational and in Silico Approaches in Research on 6 Methyl 3 Morpholino 4h Thiochromen 4 One

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the interaction between a small molecule ligand and a protein's binding site. For derivatives of 4H-thiochromen-4-one, docking studies have been instrumental in understanding their therapeutic potential. For instance, in silico analyses of 4H-thiochromen-4-one 1,1-dioxide derivatives have shown their potential to act as allosteric modulators of enzymes crucial for the survival of parasites responsible for tropical diseases. nih.govnih.gov These studies indicate that the thiochromen-4-one core can interact with key amino acid residues in the binding pocket of enzymes like trypanothione (B104310) reductase. nih.govnih.gov

In a hypothetical docking study of 6-methyl-3-morpholino-4H-thiochromen-4-one against a target protein, the thiochromenone scaffold would be positioned within the binding site, and the interactions of the methyl and morpholino substituents would be analyzed. The results would be presented in a table detailing the binding energy and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions.

Table 1: Representative Molecular Docking Results

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

Pharmacophore Modeling for Feature-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would include features such as hydrogen bond acceptors (the carbonyl oxygen and the morpholino oxygen and nitrogen), a hydrophobic aromatic ring, and potentially a hydrophobic methyl group. This model could then be used to search large databases of chemical compounds to identify other molecules with a similar arrangement of features that might exhibit the same biological activity.

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For novel compounds, DFT can provide insights into molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The energy gap between the HOMO and LUMO is particularly important as it relates to the chemical reactivity and stability of the molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. For this compound, DFT calculations would reveal the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack.

Table 2: Representative DFT Calculation Results

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.1 |

Molecular Dynamics Simulations for Conformational Landscape and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule and its complexes over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by molecular docking. nih.gov It would also show how the ligand and protein adapt to each other's presence, providing a more accurate estimation of the binding affinity. These simulations can highlight the importance of specific interactions and the role of solvent molecules in the binding event.

In Silico Combinatorial Chemistry and Virtual Screening for Novel Analogues

In silico combinatorial chemistry involves the creation of large virtual libraries of molecules that are derivatives of a lead compound. For this compound, a virtual library could be generated by systematically modifying the substituents at various positions of the thiochromenone core. This library can then be subjected to virtual screening, where computational methods like molecular docking and pharmacophore modeling are used to identify the most promising analogues for synthesis and biological testing. This approach accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success.

Prediction of Biological Activity through QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a series of thiochromen-4-one derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors, such as lipophilicity (logP), molecular weight, and electronic properties. nih.gov Such a model would allow for the prediction of the biological activity of unsynthesized analogues of this compound, guiding the design of more potent compounds.

Derivatization and Design of Novel Analogues Based on the 6 Methyl 3 Morpholino 4h Thiochromen 4 One Scaffold

Synthesis of Variously Substituted Thiochromenone Analoguesnih.govnih.gov

The synthesis of the core thiochromenone scaffold is a critical first step in the generation of novel analogues. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. This precursor can be synthesized through the reaction of a substituted thiophenol with β-propiolactone or a 3-halopropanoic acid. For the specific case of 6-methyl-3-morpholino-4H-thiochromen-4-one, the synthesis would commence with 4-methylthiophenol.

Once the 6-methylthiochroman-4-one (B1293643) is obtained, subsequent steps are required to introduce the functionality at the 3-position. A typical route involves bromination at the C3 position to create a reactive intermediate, 3-bromo-6-methylthiochroman-4-one. This intermediate can then undergo a nucleophilic substitution reaction with morpholine (B109124) to yield the desired 6-methyl-3-morpholino-thiochroman-4-one. Finally, dehydrogenation of the thiochroman-4-one (B147511) to the corresponding thiochromen-4-one introduces the double bond and completes the synthesis of the target scaffold.

Variations in this synthetic route allow for the creation of a diverse range of analogues. For example, different substituted thiophenols can be used as starting materials to introduce a variety of substituents on the aromatic ring. Additionally, a wide array of primary and secondary amines can be reacted with the 3-bromo intermediate to explore the structure-activity relationships of different amino substituents at the 3-position.

The following table provides an overview of some substituted thiochromenone analogues and their synthetic precursors:

| Compound Name | Key Starting Materials | Synthetic Method |

| This compound | 4-Methylthiophenol, β-Propiolactone, Morpholine | Friedel-Crafts acylation, Bromination, Nucleophilic substitution, Dehydrogenation |

| 3-Piperidino-4H-thiochromen-4-one | Thiophenol, β-Propiolactone, Piperidine (B6355638) | Friedel-Crafts acylation, Bromination, Nucleophilic substitution, Dehydrogenation |

| 6-Chloro-3-(4-methylpiperazin-1-yl)-4H-thiochromen-4-one | 4-Chlorothiophenol, β-Propiolactone, N-Methylpiperazine | Friedel-Crafts acylation, Bromination, Nucleophilic substitution, Dehydrogenation |

| 2-Aryl-4H-thiochromen-4-one | 2-Sulfinyl-thiochromones, Arylboronic acids | Palladium-catalyzed cross-coupling |

Development of Hybrid Molecules Incorporating the Thiochromone (B8434766) Scaffoldnih.gov

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery. The thiochromone scaffold, with its diverse biological activities, serves as an excellent foundation for the design of such hybrids. The goal of this approach is to leverage the therapeutic properties of each component to create a new molecule with enhanced potency, improved selectivity, or a novel mechanism of action.

One approach to creating thiochromone-based hybrids is to link the thiochromenone core to another bioactive molecule via a flexible or rigid linker. The choice of the linker can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting hybrid. For instance, a linker can be designed to position the two pharmacophores in an optimal orientation for simultaneous interaction with their respective biological targets.

An example of this strategy is the synthesis of hybrids combining a 2-aminochromone (the oxygen analogue of 3-aminothiochromenone) with 1,2,3-triazole moieties. In a similar fashion, the 3-amino group of a 3-aminothiochromenone could be functionalized to incorporate other pharmacophoric units. For example, the amino group could be acylated with a carboxylic acid derivative of another bioactive compound, or it could be used as a handle for click chemistry to attach other molecular fragments.

The following table illustrates some examples of hybrid molecules based on the related chromone (B188151) scaffold:

| Hybrid Molecule Type | Pharmacophores | Linkage |

| Chromone-Triazole Hybrid | 2-Aminochromone, 1,2,3-Triazole | Azide-alkyne cycloaddition |

| Chromone-Coumarin Hybrid | Chromone, Coumarin | Ester or amide linkage |

| Chromone-Chalcone Hybrid | Chromone, Chalcone | Carbon-carbon bond |

Bioisosteric Replacements of Key Functional Groupsspirochem.comcambridgemedchemconsulting.comnih.govnih.gov

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound. This approach involves the substitution of a functional group with another group that has similar steric, electronic, or physicochemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. In the context of this compound, several functional groups could be considered for bioisosteric replacement.

The morpholino group at the 3-position is a key feature of the molecule. Bioisosteric replacements for the morpholino ring could include other cyclic amines such as piperidine, piperazine, or thiomorpholine (B91149). Thiomorpholine, in particular, would be an interesting replacement as it introduces another sulfur atom into the molecule, which could influence its binding properties and metabolic profile. Acyclic amino groups with varying steric bulk and electronic properties could also be explored.

The methyl group at the 6-position could be replaced with other small alkyl groups, halogens (such as fluorine or chlorine), or a trifluoromethyl group. A fluorine atom is often used as a bioisostere for a hydrogen atom or a methyl group, and its introduction can significantly alter the electronic properties of the aromatic ring and improve metabolic stability. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance lipophilicity and binding affinity.

The carbonyl group at the 4-position is another potential site for bioisosteric modification. While less common, replacement of the carbonyl group with a thiocarbonyl group or its reduction to a hydroxyl group could be investigated.

The following table provides examples of potential bioisosteric replacements for key functional groups in the this compound scaffold:

| Functional Group | Position | Potential Bioisosteric Replacements |

| Morpholino | 3 | Piperidino, Piperazino, Thiomorpholino, Pyrrolidino |

| Methyl | 6 | Ethyl, Fluoro, Chloro, Trifluoromethyl |

| Carbonyl | 4 | Thiocarbonyl, Hydroxyl |

Strategies for Enhancing Selectivity and Potencynih.govnih.gov

Enhancing the selectivity and potency of a lead compound is a primary objective in drug discovery. For analogues of this compound, several strategies can be employed to achieve this goal, primarily guided by structure-activity relationship (SAR) studies.

Modification of the 3-Position Substituent: The nature of the amino group at the 3-position is likely to be a critical determinant of both potency and selectivity. A systematic exploration of different cyclic and acyclic amines can reveal the optimal steric and electronic requirements for interaction with the biological target. For example, introducing substituents on the morpholino ring or replacing it with other heterocycles can fine-tune the binding affinity and selectivity.

Substitution on the Aromatic Ring: The position and nature of substituents on the benzo-fused ring can significantly impact the compound's activity. The 6-methyl group can be replaced with other groups to probe for additional binding interactions. Introducing electron-donating or electron-withdrawing groups at different positions (e.g., 5, 7, or 8) can modulate the electronic properties of the thiochromenone core and influence its interaction with the target.

Scaffold Hopping: In some cases, minor or major modifications to the core scaffold itself can lead to significant improvements in selectivity and potency. For the thiochromenone scaffold, this could involve replacing the sulfur atom with oxygen (to give a chromone) or selenium, or altering the size of the heterocyclic ring.

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by introducing rigid linkers in hybrid molecules or by creating cyclic analogues.

A summary of strategies to enhance selectivity and potency is provided in the table below:

| Strategy | Approach | Example |

| Modification of the 3-Position Substituent | Varying the amino group | Replacing morpholino with substituted piperazines |

| Aromatic Ring Substitution | Introducing diverse functional groups | Synthesis of 6-fluoro or 6-trifluoromethyl analogues |

| Scaffold Hopping | Altering the core heterocyclic system | Synthesis of the corresponding chromone or quinolone analogues |

| Conformational Restriction | Introducing rigidity | Cyclization of side chains to form polycyclic structures |

Future Perspectives and Research Challenges

Comprehensive Elucidation of Additional Biological Activities

The thiochromen-4-one core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiparasitic properties. researchgate.netnih.govrsc.org Future research will likely focus on a more comprehensive exploration of the biological activity spectrum of these compounds.

Key Research Areas:

Antiviral and Anti-inflammatory Potential: While much of the focus has been on anticancer and antimicrobial activities, the structural similarity of thiochromen-4-ones to other biologically active flavonoids suggests potential antiviral and anti-inflammatory properties that remain largely unexplored.

Neurological and Metabolic Disorders: Investigating the effects of these compounds on targets relevant to neurological disorders, such as neurodegenerative diseases, and metabolic conditions like diabetes, could open up new therapeutic avenues.

Modulation of Novel Biological Targets: High-throughput screening and proteomics approaches could identify novel protein targets for thiochromen-4-one derivatives, moving beyond the currently known mechanisms of action.

A deeper understanding of the molecular mechanisms underlying the known activities is also crucial. For instance, in their anticancer effects, elucidating the specific signaling pathways modulated by these compounds will be essential for their further development.

Development of Highly Selective and Potent Therapeutic Agents

A significant challenge in the development of thiochromen-4-one-based therapeutics is achieving high potency and selectivity for the desired biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to addressing this challenge. nih.gov

Strategies for Optimization:

Targeted Chemical Modifications: SAR studies have shown that substitutions at various positions of the thiochromen-4-one ring can significantly influence biological activity. For example, the presence of electron-withdrawing groups at the 6th position has been shown to enhance antifungal activity. nih.gov Future work will involve the systematic modification of the core structure, including the methyl and morpholino groups of compounds like 6-methyl-3-morpholino-4H-thiochromen-4-one, to fine-tune their pharmacological properties.

Chiral Synthesis and Evaluation: Many biologically active molecules are chiral, and their enantiomers can have different pharmacological and toxicological profiles. The development of stereoselective synthetic methods and the evaluation of the biological activity of individual enantiomers of chiral thiochromen-4-one derivatives will be critical for developing safer and more effective drugs.

Hybrid Molecule Design: The conjugation of the thiochromen-4-one scaffold with other pharmacophores to create hybrid molecules is a promising strategy to enhance potency and selectivity.

The development of derivatives with high selectivity indices, as demonstrated in studies on antileishmanial agents, will be a key focus for future research to ensure a favorable therapeutic window. rsc.org

Addressing Synthetic Scalability and Efficiency Challenges

While various synthetic routes to thiochromen-4-one derivatives have been reported, challenges related to yield, scalability, and the use of harsh reaction conditions persist. nih.gov Addressing these synthetic hurdles is crucial for the economically viable production of these compounds for further research and potential clinical development.

Areas for Improvement:

Development of Greener Synthetic Protocols: The use of environmentally benign reagents and solvents, as well as the development of one-pot and multicomponent reactions, will be important for improving the sustainability of the synthesis of these compounds. acs.org High-pressure assisted synthesis has been explored as a more efficient and environmentally friendly approach. acs.org

Novel Catalytic Systems: The exploration of new catalytic systems, including organocatalysts and transition-metal catalysts, could lead to more efficient and selective syntheses of thiochromen-4-one derivatives. rsc.org For instance, a concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives. acs.org

Scalable Synthesis: The development of synthetic routes that are amenable to large-scale production is a critical step in the translation of promising lead compounds from the laboratory to the clinic. This will require the optimization of reaction conditions and the avoidance of costly and hazardous reagents.

Integration of Advanced Experimental and Computational Methodologies

The integration of advanced experimental and computational techniques can significantly accelerate the drug discovery and development process for thiochromen-4-one derivatives.

Synergistic Approaches:

Computational Modeling and Simulation: In silico methods such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, their electronic properties, and their structure-activity relationships. nih.govdntb.gov.ua This can guide the rational design of more potent and selective analogs.

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques and X-ray crystallography is essential for the unambiguous structural characterization of novel thiochromen-4-one derivatives and their complexes with biological macromolecules.

High-Content Screening and Imaging: These technologies can provide detailed information about the effects of these compounds on cellular morphology and function, helping to elucidate their mechanisms of action and identify potential toxicity issues early in the development process.

Exploration of Novel Therapeutic Applications and Modalities

The versatility of the thiochromen-4-one scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

Emerging Opportunities:

Targeted Drug Delivery: The thiochromen-4-one core could be functionalized for use in targeted drug delivery systems, where the compound is specifically delivered to the site of action, thereby increasing efficacy and reducing systemic toxicity.

Photodynamic Therapy: The photophysical properties of some flavonoid-like structures suggest that thiochromen-4-one derivatives could be investigated as photosensitizers in photodynamic therapy for cancer and other diseases.

Combination Therapies: Exploring the synergistic effects of thiochromen-4-one derivatives in combination with existing drugs could lead to more effective treatment regimens, particularly in the context of drug-resistant cancers and infectious diseases.

Q & A

Q. How to distinguish between isomeric forms of thiochromenone derivatives?

- Methodological Answer : Use NOESY NMR to detect spatial proximity of protons, and IR spectroscopy to identify carbonyl stretching frequencies. Computational chemistry (e.g., Gaussian) can simulate spectra for comparison with experimental data .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar protocols?

- Methodological Answer : Variations may arise from trace moisture, oxygen sensitivity, or catalyst impurities. Conduct controlled experiments under inert atmospheres (N₂/Ar) and use Karl Fischer titration to monitor moisture. Compare yields with/without molecular sieves .

Q. How to address inconsistencies in reported biological activity of this compound?

- Methodological Answer : Re-evaluate compound handling (e.g., solubility in DMSO vs. aqueous buffers) and confirm concentration via LC-MS. Test metabolites using microsomal assays and correlate with parent compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.